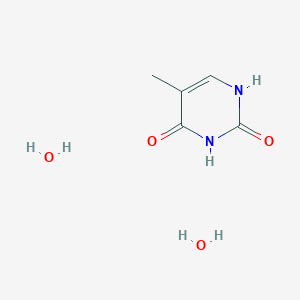![molecular formula C18H17N2OP B14191823 [1-(Diphenylphosphoryl)propyl]propanedinitrile CAS No. 922729-89-3](/img/structure/B14191823.png)
[1-(Diphenylphosphoryl)propyl]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Diphenylphosphoryl)propyl]propanedinitrile: is an organic compound that features a diphenylphosphoryl group attached to a propyl chain, which is further connected to a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diphenylphosphoryl)propyl]propanedinitrile typically involves the reaction of diphenylphosphine oxide with a suitable alkylating agent, followed by the introduction of the propanedinitrile group. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine oxide, facilitating the nucleophilic attack on the alkylating agent. The subsequent step involves the addition of a nitrile group under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: [1-(Diphenylphosphoryl)propyl]propanedinitrile can undergo oxidation reactions, particularly at the diphenylphosphoryl group, leading to the formation of phosphine oxides or phosphonic acids.
Reduction: The nitrile groups in the compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a catalyst or base to facilitate the reaction.
Major Products:
Oxidation: Phosphine oxides or phosphonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, [1-(Diphenylphosphoryl)propyl]propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be explored for its interactions with biological targets, potentially leading to the development of new therapeutic agents. The nitrile groups may interact with enzymes or receptors, while the diphenylphosphoryl group can influence the compound’s pharmacokinetic properties.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of [1-(Diphenylphosphoryl)propyl]propanedinitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the diphenylphosphoryl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
[1-(Diphenylphosphoryl)ethyl]propanedinitrile: Similar structure but with an ethyl group instead of a propyl group.
[1-(Diphenylphosphoryl)butyl]propanedinitrile: Similar structure but with a butyl group instead of a propyl group.
[1-(Diphenylphosphoryl)propyl]butanedinitrile: Similar structure but with a butanedinitrile moiety instead of a propanedinitrile moiety.
Uniqueness: The uniqueness of [1-(Diphenylphosphoryl)propyl]propanedinitrile lies in its specific combination of functional groups and the length of the carbon chain connecting them. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
922729-89-3 |
|---|---|
分子式 |
C18H17N2OP |
分子量 |
308.3 g/mol |
IUPAC 名称 |
2-(1-diphenylphosphorylpropyl)propanedinitrile |
InChI |
InChI=1S/C18H17N2OP/c1-2-18(15(13-19)14-20)22(21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,2H2,1H3 |
InChI 键 |
PQDBUURBVKDPGE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C#N)C#N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)

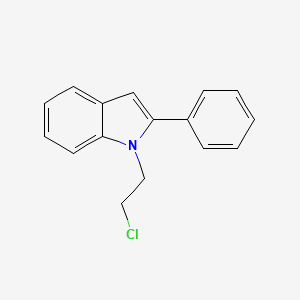
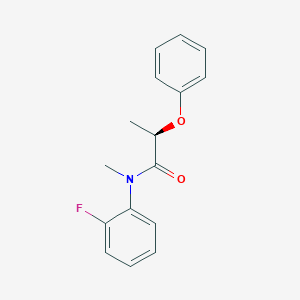
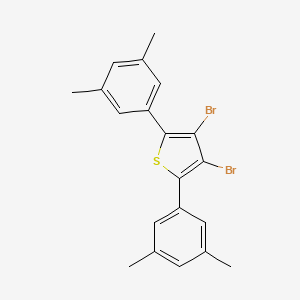
![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)
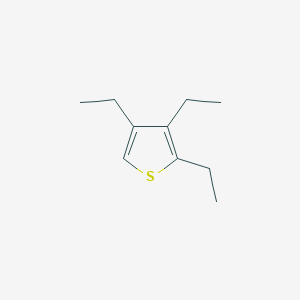
![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)

![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)
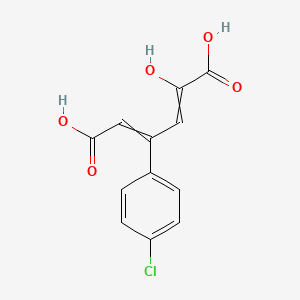
![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)
